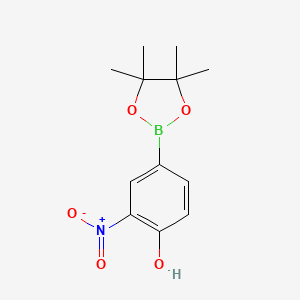

2-Nitro-4-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)phénol

Vue d'ensemble

Description

2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is known for its unique chemical structure, which includes a nitro group and a boronic ester group. These functional groups make it a versatile compound for various chemical reactions and applications.

Applications De Recherche Scientifique

2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

Compounds with similar structures are often used in organic synthesis as reagents and catalysts .

Mode of Action

It’s known that boronic acids and their derivatives, such as this compound, are often used in suzuki-miyaura coupling reactions . In these reactions, they form carbon-carbon bonds, which is a key step in the synthesis of many organic compounds .

Biochemical Pathways

In the context of organic synthesis, the compound can influence the formation of carbon-carbon bonds, which is a fundamental process in the synthesis of a wide range of organic compounds .

Result of Action

The result of the action of this compound is primarily seen in the formation of new organic compounds through carbon-carbon bond formation . It’s used as a reagent in organic synthesis, contributing to the creation of a wide variety of complex organic structures .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it’s recommended to store the compound in an inert atmosphere at a temperature between 2-8°C to maintain its stability . Furthermore, it should be handled in a controlled environment to prevent exposure to air .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol typically involves the Miyaura borylation reaction. This reaction uses a palladium catalyst to couple an aryl halide with a boronic ester. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale borylation reactions using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger quantities of reactants. The use of automated systems can also improve the efficiency and yield of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol undergoes various types of chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

Substitution: Aryl halides, palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., THF or DMF).

Major Products Formed

Reduction: 2-Amino-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol.

Substitution: Biaryl compounds with various functional groups depending on the aryl halide used.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Nitro-5-pyridineboronic acid pinacol ester: Similar in structure but contains a pyridine ring instead of a phenol ring.

4-Amino-3-nitrophenylboronic acid pinacol ester: Contains an amino group instead of a nitro group.

Uniqueness

2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is unique due to its combination of a nitro group and a boronic ester group. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various applications in chemistry, biology, medicine, and industry.

Activité Biologique

2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a compound that has garnered attention in recent years due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

The compound is characterized by its molecular formula and a molecular weight of approximately 277.08 g/mol. It is a solid at room temperature with a melting point ranging from 171°C to 180°C. The compound is soluble in dimethylformamide and exhibits a light yellow to amber appearance .

Synthesis

The synthesis of 2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol typically involves the reaction of 2-nitrophenol with boronic acid pinacol esters under specific catalytic conditions. The process results in the formation of the dioxaborolane moiety which is crucial for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant antiproliferative effects against various cancer cell lines:

These findings suggest that the compound exhibits a higher potency compared to standard chemotherapeutic agents such as Combretastatin-A4 (CA-4).

The mechanism through which 2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol exerts its effects appears to involve the inhibition of tubulin polymerization. This disrupts microtubule dynamics essential for cell division:

- Tubulin Polymerization Inhibition : The compound demonstrated an inhibition rate comparable to CA-4, indicating its potential as an antitumor agent through microtubule disruption .

Induction of Apoptosis

Further investigations into the apoptotic effects revealed that treatment with this compound led to increased caspase-3 activation in treated cells compared to controls. This suggests that the compound not only inhibits cell proliferation but also promotes programmed cell death:

| Concentration (nM) | Caspase-3 Activation (Fold Increase) |

|---|---|

| 50 | 1.5 |

| 100 | 3.0 |

This data underscores the dual action of the compound as both an antiproliferative and pro-apoptotic agent .

Case Studies

Several case studies have explored the application of this compound in preclinical settings:

- Study on Lung Cancer Cells : A study conducted on A549 cells demonstrated that treatment with varying concentrations of the compound resulted in significant reductions in cell viability and increased apoptosis markers.

- Leukemia Models : In HL-60 leukemia models, the compound showed promise as an effective treatment option by inducing cell cycle arrest and apoptosis at low concentrations.

Propriétés

IUPAC Name |

2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BNO5/c1-11(2)12(3,4)19-13(18-11)8-5-6-10(15)9(7-8)14(16)17/h5-7,15H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCZPFDHFMRUGAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10590386 | |

| Record name | 2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072945-08-4 | |

| Record name | 2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10590386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxy-3-nitrophenylboronic acid, pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.